2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H6F4O3. It is characterized by the presence of a fluorinated phenoxy group attached to an acetic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid. For instance, the compound’s stability can be affected by temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group by the phenoxy group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid is unique due to the presence of both a fluorinated phenoxy group and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-5(9(11,12)13)3-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGURHHSPSKXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.